![molecular formula C17H21N5O3 B215561 methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215561.png)
methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to exhibit antibacterial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been reported to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the expression of pro-inflammatory cytokines, and reduce the growth of bacterial colonies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the laboratory.
Zukünftige Richtungen
There are several future directions for research on methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate. One of the areas of research is to fully understand the mechanism of action of the compound. This will enable researchers to optimize its use in the laboratory and develop more effective therapeutic agents. Another area of research is to study the potential of this compound in the treatment of other diseases such as viral infections and autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of this compound to ensure its safe use in humans.
In conclusion, methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a compound that has shown potential in the field of medicine. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its use in the laboratory.
Synthesemethoden
The synthesis of methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-(propan-2-yl)aniline in the presence of acetic anhydride. The reaction mixture is then refluxed for several hours to obtain the desired product. The purity of the product can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Several studies have reported the potential of this compound in the treatment of cancer, bacterial infections, and inflammatory diseases.
Eigenschaften
Produktname |
methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
Molekularformel |
C17H21N5O3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
methyl 2-[2-[(E)-[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C17H21N5O3/c1-10(2)11-4-6-12(7-5-11)19-16(18)22-17-20-13(8-14(23)21-17)9-15(24)25-3/h4-8,10H,9H2,1-3H3,(H4,18,19,20,21,22,23) |
InChI-Schlüssel |
VXXLOSYSEPGXHI-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)N/C(=N\C2=NC(=O)C=C(N2)CC(=O)OC)/N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CC(=O)OC)N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



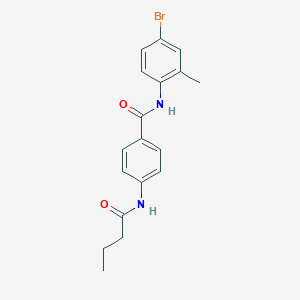
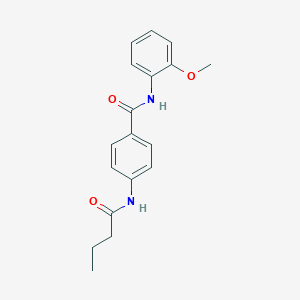
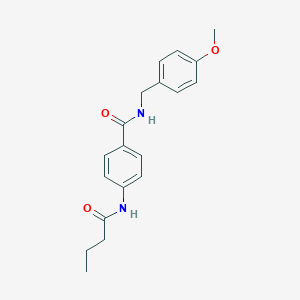
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

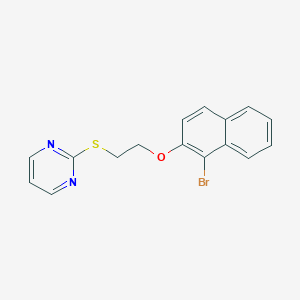
![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
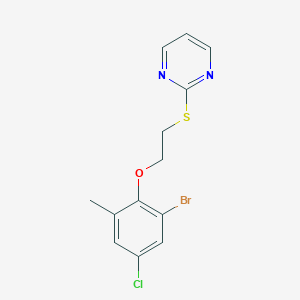

![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)